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Compound of Interest

Compound Name: Cyclohexyl(phenyl)methanamine

CAS No.: 23459-35-0

Cat. No.: B1610053 Get Quote

Chemical Identity & Significance
Cyclohexyl(phenyl)methanamine (also known as

-cyclohexylbenzenemethanamine or 1-amino-1-phenylcyclohexylmethane) is a chiral primary
amine featuring a stereogenic center at the

-carbon. It serves as a vital pharmacophore in the synthesis of NMDA receptor antagonists,
analgesics (e.g., lefetamine analogs), and as a resolving agent for chiral acids.

IUPAC Name: Cyclohexyl(phenyl)methanamine

CAS Number: 23459-35-0

Molecular Formula:

Molecular Weight: 189.30 g/mol

SMILES:NC(C1CCCCC1)c2ccccc2

Synthesis & Sample Preparation
To understand the impurity profile in spectroscopic data, one must recognize the synthetic

origin. The compound is typically synthesized via the Leuckart Reaction (reductive amination)

of cyclohexyl phenyl ketone.
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Experimental Protocol: Reductive Amination
Reagents: Cyclohexyl phenyl ketone (1.0 eq), Ammonium formate (excess), Formic acid.

Procedure: Reflux ketone in mixed formic acid/ammonium formate at 160–180°C for 12–24

hours. The intermediate

-formyl derivative is hydrolyzed with concentrated HCl.

Purification: Acid-base extraction followed by distillation or recrystallization of the

hydrochloride salt.
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Figure 1: Synthesis of Cyclohexyl(phenyl)methanamine via Leuckart Reductive Amination.

Mass Spectrometry (EI-MS)
The electron ionization (EI) mass spectrum of Cyclohexyl(phenyl)methanamine is dominated

by

-cleavage, a characteristic fragmentation pathway for

-branched amines.

Fragmentation Logic
The molecular ion (
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) is typically weak. The primary fragmentation is driven by the stability of the resulting radical.
Cleavage occurs at the

bonds adjacent to the nitrogen-bearing carbon.

Path A (Dominant): Loss of the Cyclohexyl radical (

). This generates a resonance-stabilized benzyl-type iminium ion (

106).

Path B (Minor): Loss of the Phenyl radical (

). This generates a cyclohexyl-iminium ion (

112). Path A is favored because the secondary cyclohexyl radical is more stable than the

phenyl radical.

Data Table: Key Ion Peaks
m/z Intensity Assignment Fragment Structure

189 < 5%
Molecular Ion (

)

106 100% (Base) (Benzaliminium)

112 ~10-20%

91 High

Tropylium ion

(Rearrangement of

Ph-CH)

77 Medium Phenyl cation

Fragmentation Pathway Diagram (DOT)
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Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)
NMR data provides definitive structural proof. The chemical shifts are influenced by the

deshielding effect of the phenyl ring and the shielding/steric bulk of the cyclohexyl group.

NMR Data (300 MHz, )
The methine proton (

) is the diagnostic signal, appearing as a doublet due to coupling with the single proton on the
adjacent cyclohexyl ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1610053?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Multiplicity Integral

Coupling (

)
Assignment

7.20 – 7.40 Multiplet (m) 5H -

Aromatic Protons

(

)

3.68 Doublet (d) 1H 6.5 Hz
Methine (

)

1.60 Broad Singlet 2H -
Amine (

, exchangeable)

1.65 – 1.80 Multiplet 5H -

Cyclohexyl (

+ equatorial

)

0.90 – 1.40 Multiplet 6H -
Cyclohexyl (axial

)

Note: The amine proton shift is concentration and solvent-dependent. In

, it may appear downfield (8.0+ ppm) if protonated or hydrogen-bonded.

NMR Data (75 MHz, )
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Shift (

ppm)
Type Assignment

145.2
Quaternary (

)
Aromatic Ipso Carbon

128.3 Aromatic (meta)

127.1 Aromatic (ortho)

126.6 Aromatic (para)

64.5
Benzylic Methine (

)

45.1
Cyclohexyl Methine (

)

30.2
Cyclohexyl (

)

26.4
Cyclohexyl (

)

26.2
Cyclohexyl (

)

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of a primary amine and distinguishes the

aliphatic/aromatic balance.

3380, 3310 cm⁻¹:

stretching (primary amine doublet).

3020–3060 cm⁻¹: Aromatic
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stretching.

2850–2930 cm⁻¹: Strong aliphatic

stretching (Cyclohexyl group).

1600, 1495 cm⁻¹: Aromatic ring breathing modes (

).

700, 750 cm⁻¹: Mono-substituted benzene (out-of-plane bending).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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